(E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid (E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid Cerivastatin is a synthetic lipid-lowering agent. Cerivastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing major histocompatibility complex II on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. Muscle toxicity (myopathy and rhabdomyolysis) precludes the clinical use of this agent.
Cerivastatin is (3R,5S)-3,5-dihydroxyhept-6-enoic acid in which the (7E)-hydrogen is substituted by a 4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyridin-3-yl group. Formerly used (as its sodium salt) to lower cholesterol and prevent cardiovascular disease, it was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity. It is a member of pyridines, a dihydroxy monocarboxylic acid and a statin (synthetic). It is a conjugate acid of a cerivastatin(1-).
On August 8, 2001 the U.S. Food and Drug Administration (FDA) announced that Bayer Pharmaceutical Division voluntarily withdrew Baycol from the U.S. market, due to reports of fatal Rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering (lipid-lowering) product. It has also been withdrawn from the Canadian market.
Brand Name: Vulcanchem
CAS No.: 145599-86-6
VCID: VC0523212
InChI: InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+
SMILES: CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O
Molecular Formula: C26H34FNO5
Molecular Weight: 459.5 g/mol

(E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid

CAS No.: 145599-86-6

Inhibitors

VCID: VC0523212

Molecular Formula: C26H34FNO5

Molecular Weight: 459.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid - 145599-86-6

CAS No. 145599-86-6
Product Name (E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Molecular Formula C26H34FNO5
Molecular Weight 459.5 g/mol
IUPAC Name (E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Standard InChI InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+
Standard InChIKey SEERZIQQUAZTOL-ANMDKAQQSA-N
Isomeric SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O
SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O
Canonical SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O
Appearance Solid powder
Description Cerivastatin is a synthetic lipid-lowering agent. Cerivastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing major histocompatibility complex II on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. Muscle toxicity (myopathy and rhabdomyolysis) precludes the clinical use of this agent.
Cerivastatin is (3R,5S)-3,5-dihydroxyhept-6-enoic acid in which the (7E)-hydrogen is substituted by a 4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyridin-3-yl group. Formerly used (as its sodium salt) to lower cholesterol and prevent cardiovascular disease, it was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity. It is a member of pyridines, a dihydroxy monocarboxylic acid and a statin (synthetic). It is a conjugate acid of a cerivastatin(1-).
On August 8, 2001 the U.S. Food and Drug Administration (FDA) announced that Bayer Pharmaceutical Division voluntarily withdrew Baycol from the U.S. market, due to reports of fatal Rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering (lipid-lowering) product. It has also been withdrawn from the Canadian market.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Highly solubility
In water, 2.4X10-1 mg/L at 25 °C (est)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-
7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt
Bay w 6228
Baycol
cerivastatin
cerivastatin sodium
Certa
Kazak
Lipobay
rivastatin
Vapor Pressure 1.03X10-16 mm Hg at 25 °C (est)
Reference 1: Mezquita B, Mezquita P, Pau M, Gasa L, Navarro L, Samitier M, Pons M, Mezquita C. All-trans-retinoic acid activates the pro-invasive Src-YAP-Interleukin 6 axis in triple-negative MDA-MB-231 breast cancer cells while cerivastatin reverses this action. Sci Rep. 2018 May 4;8(1):7047. doi: 10.1038/s41598-018-25526-1. PubMed PMID: 29728589; PubMed Central PMCID: PMC5935706.
2: Yao Y, Toshimoto K, Kim SJ, Yoshikado T, Sugiyama Y. Quantitative Analysis of Complex Drug-Drug Interactions between Cerivastatin and Metabolism/Transport Inhibitors Using Physiologically Based Pharmacokinetic Modeling. Drug Metab Dispos. 2018 Jul;46(7):924-933. doi: 10.1124/dmd.117.079210. Epub 2018 Apr 30. PubMed PMID: 29712725.
3: Lee Y, Pai SB, Bellamkonda RV, Thompson DH, Singh J. Cerivastatin Nanoliposome as a Potential Disease Modifying Approach for the Treatment of Pulmonary Arterial Hypertension. J Pharmacol Exp Ther. 2018 Jul;366(1):66-74. doi: 10.1124/jpet.118.247643. Epub 2018 Apr 25. PubMed PMID: 29695410; PubMed Central PMCID: PMC5987999.
4: Gaukler SM, Ruff JS, Galland T, Underwood TK, Kandaris KA, Liu NM, Morrison LC, Veranth JM, Potts WK. Quantification of cerivastatin toxicity supports organismal performance assays as an effective tool during pharmaceutical safety assessment. Evol Appl. 2016 Apr 15;9(5):685-96. doi: 10.1111/eva.12365. eCollection 2016 Jun. PubMed PMID: 27247619; PubMed Central PMCID: PMC4869410.
5: Zhao J, Natarajan SK, Chronos N, Singh JP. Cerivastatin represses atherogenic gene expression through the induction of KLF2 via isoprenoid metabolic pathways. Cell Mol Biol Lett. 2015 Dec;20(5):825-39. doi: 10.1515/cmble-2015-0049. PubMed PMID: 26556845.
6: Tamraz B, Fukushima H, Wolfe AR, Kaspera R, Totah RA, Floyd JS, Ma B, Chu C, Marciante KD, Heckbert SR, Psaty BM, Kroetz DL, Kwok PY. OATP1B1-related drug-drug and drug-gene interactions as potential risk factors for cerivastatin-induced rhabdomyolysis. Pharmacogenet Genomics. 2013 Jul;23(7):355-64. doi: 10.1097/FPC.0b013e3283620c3b. PubMed PMID: 23652407; PubMed Central PMCID: PMC3894639.
7: Fuhrmeister J, Tews M, Kromer A, Moosmann B. Prooxidative toxicity and selenoprotein suppression by cerivastatin in muscle cells. Toxicol Lett. 2012 Dec 17;215(3):219-27. doi: 10.1016/j.toxlet.2012.10.010. Epub 2012 Oct 22. PubMed PMID: 23092657.
8: Floyd JS, Kaspera R, Marciante KD, Weiss NS, Heckbert SR, Lumley T, Wiggins KL, Tamraz B, Kwok PY, Totah RA, Psaty BM. A screening study of drug-drug interactions in cerivastatin users: an adverse effect of clopidogrel. Clin Pharmacol Ther. 2012 May;91(5):896-904. doi: 10.1038/clpt.2011.295. Epub 2012 Mar 14. PubMed PMID: 22419147; PubMed Central PMCID: PMC3830936.
9: Maxeiner H, Abdallah Y, Kuhlmann CR, Schlüter KD, Wenzel S. Effects of cerivastatin on adrenergic pathways, hypertrophic growth and TGFbeta expression in adult ventricular cardiomyocytes. Eur J Cell Biol. 2012 May;91(5):367-74. doi: 10.1016/j.ejcb.2011.12.006. Epub 2012 Feb 23. PubMed PMID: 22365145.
10: Obayashi H, Nezu Y, Yokota H, Kiyosawa N, Mori K, Maeda N, Tani Y, Manabe S, Sanbuissho A. Cerivastatin induces type-I fiber-, not type-II fiber-, predominant muscular toxicity in the young male F344 rats. J Toxicol Sci. 2011 Aug;36(4):445-52. PubMed PMID: 21804308.
11: Marciante KD, Durda JP, Heckbert SR, Lumley T, Rice K, McKnight B, Totah RA, Tamraz B, Kroetz DL, Fukushima H, Kaspera R, Bis JC, Glazer NL, Li G, Austin TR, Taylor KD, Rotter JI, Jaquish CE, Kwok PY, Tracy RP, Psaty BM. Cerivastatin, genetic variants, and the risk of rhabdomyolysis. Pharmacogenet Genomics. 2011 May;21(5):280-8. doi: 10.1097/FPC.0b013e328343dd7d. PubMed PMID: 21386754; PubMed Central PMCID: PMC3076530.
12: Kaspera R, Naraharisetti SB, Tamraz B, Sahele T, Cheesman MJ, Kwok PY, Marciante K, Heckbert SR, Psaty BM, Totah RA. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenet Genomics. 2010 Oct;20(10):619-29. doi: 10.1097/FPC.0b013e32833ecace. PubMed PMID: 20739906; PubMed Central PMCID: PMC2993694.
13: Pendyala L, Yin X, Li J, Shinke T, Xu Y, Chen JP, King SB 3rd, Colley K, Goodchild T, Chronos N, Hou D. Polymer-free cerivastatin-eluting stent shows superior neointimal inhibition with preserved vasomotor function compared to polymer-based paclitaxel-eluting stent in rabbit iliac arteries. EuroIntervention. 2010 May;6(1):126-33. doi: 10.4244/. PubMed PMID: 20542808.
14: Huić M, Anić B, Cikes N, Bosnić D, Sentić M, Markeljević J, Mayer M, Pazanin L. [Myopathy with rhabdomyolysis as an adverse effect of simultaneous treatment with cerivastatin and gemfibrozil]. Lijec Vjesn. 2002 Mar-Apr;124(3-4):73-6. Croatian. PubMed PMID: 18956824.
15: Ebben MR, Sethi NK, Spielman AJ. Severe obstructive sleep apnea after cerivastatin therapy: a case report. J Clin Sleep Med. 2008 Jun 15;4(3):255-6. PubMed PMID: 18595439; PubMed Central PMCID: PMC2546459.
16: Reaume KT, Erickson SR, Dorsch MP, Dunham NL, Hiniker SM, Prabhakar N, Kline-Rogers EM, Eagle KA. Effects of cerivastatin withdrawal on statin persistence. Ann Pharmacother. 2008 Jul;42(7):956-61. doi: 10.1345/aph.1K575. Epub 2008 Jun 3. PubMed PMID: 18523235.
17: Paine SW, Parker AJ, Gardiner P, Webborn PJ, Riley RJ. Prediction of the pharmacokinetics of atorvastatin, cerivastatin, and indomethacin using kinetic models applied to isolated rat hepatocytes. Drug Metab Dispos. 2008 Jul;36(7):1365-74. doi: 10.1124/dmd.107.019455. Epub 2008 Apr 21. PubMed PMID: 18426955.
18: Chaudhry MZ, Wang JH, Blankson S, Redmond HP. Statin (cerivastatin) protects mice against sepsis-related death via reduced proinflammatory cytokines and enhanced bacterial clearance. Surg Infect (Larchmt). 2008 Apr;9(2):183-94. doi: 10.1089/sur.2006.077. PubMed PMID: 18426351.
19: Holoshitz N, Alsheikh-Ali AA, Karas RH. Relative safety of gemfibrozil and fenofibrate in the absence of concomitant cerivastatin use. Am J Cardiol. 2008 Jan 1;101(1):95-7. Epub 2007 Nov 26. PubMed PMID: 18157972.
20: Scharnagl H, Stojakovic T, Winkler K, Rosinger S, März W, Boehm BO. The HMG-CoA reductase inhibitor cerivastatin lowers advanced glycation end products in patients with type 2 diabetes. Exp Clin Endocrinol Diabetes. 2007 Jun;115(6):372-5. PubMed PMID: 17701882.
PubChem Compound 5353521
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator